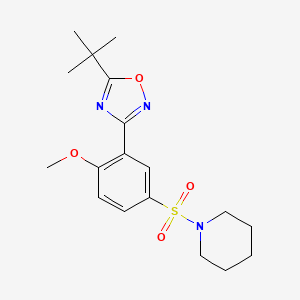![molecular formula C21H32ClN3O5S B7707672 1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-ethylpiperazine](/img/structure/B7707672.png)
1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-ethylpiperazine, also known as CE-5, is a chemical compound that has been extensively studied for its potential use in scientific research. CE-5 is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying a range of biological processes.
Mécanisme D'action
The exact mechanism of action of 1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-ethylpiperazine is not fully understood, but it is believed to act as a modulator of various neurotransmitters and receptors in the brain and other tissues. It has been shown to bind to dopamine receptors, as well as several other types of receptors, and may also affect the release of various neurotransmitters.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of certain enzymes, and the regulation of ion channels. It has been shown to have both stimulatory and inhibitory effects on various tissues and organs, depending on the specific context.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-ethylpiperazine for use in lab experiments is its specificity and potency. It has been shown to have a high affinity for certain receptors and enzymes, making it a valuable tool for studying specific biological processes. However, one limitation of this compound is that it can be difficult to work with due to its low solubility in water and other solvents.
Orientations Futures
There are several potential future directions for research involving 1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-ethylpiperazine. One area of interest is the development of more potent and selective derivatives of this compound that can be used to target specific receptors and enzymes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in treating various diseases and disorders. Finally, more studies are needed to determine the safety and efficacy of this compound in humans, as most of the current research has been conducted in animal models.
Méthodes De Synthèse
The synthesis of 1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-ethylpiperazine involves several steps, starting with the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with piperidine to form 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine. This compound is then reacted with 3-carbomethoxypropionyl chloride to form 1-(1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl)piperidine. Finally, this compound is reacted with ethylamine to form this compound.
Applications De Recherche Scientifique
1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-ethylpiperazine has been used in a variety of scientific research applications, including studies of the central nervous system, cardiovascular system, and reproductive system. It has been shown to have potential as a treatment for various neurological disorders, including Alzheimer's disease and Parkinson's disease. In addition, this compound has been studied for its potential use in treating cardiovascular diseases, such as hypertension and heart failure.
Propriétés
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32ClN3O5S/c1-2-30-19-7-6-18(22)15-20(19)31(27,28)25-10-3-5-17(16-25)21(26)23-8-4-9-24-11-13-29-14-12-24/h6-7,15,17H,2-5,8-14,16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNXZIKQAVKYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707591.png)













